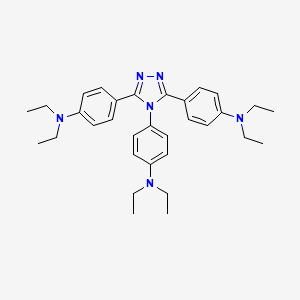
4,4',4''-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) is a complex organic compound featuring a triazole core substituted with three N,N-diethylaniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of secondary amides and hydrazides under microwave-induced conditions . Another approach uses triflic anhydride activation followed by cyclodehydration .
Industrial Production Methods
For industrial production, an environmentally benign synthesis method has been developed. This involves the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate as a catalyst in a polyethylene glycol medium . This method is not only efficient but also scalable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in polyethylene glycol.
Reduction: Hydrazine derivatives under mild conditions.
Substitution: Various electrophiles can be used for substitution reactions on the triazole ring.
Major Products
The major products formed from these reactions include substituted triazoles and various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . Additionally, the N,N-diethylaniline groups can participate in electron-donating interactions, enhancing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-4H-1,2,4-triazole: Similar triazole core but with different substituents.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Another triazole derivative with a carboxylic acid group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Features an amino group and carbohydrazide moiety.
Uniqueness
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) is unique due to its three N,N-diethylaniline groups, which provide enhanced electron-donating properties and potential for diverse chemical reactivity . This makes it particularly valuable in applications requiring high reactivity and stability.
Eigenschaften
CAS-Nummer |
84742-16-5 |
|---|---|
Molekularformel |
C32H42N6 |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
4-[4,5-bis[4-(diethylamino)phenyl]-1,2,4-triazol-3-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C32H42N6/c1-7-35(8-2)27-17-13-25(14-18-27)31-33-34-32(26-15-19-28(20-16-26)36(9-3)10-4)38(31)30-23-21-29(22-24-30)37(11-5)12-6/h13-24H,7-12H2,1-6H3 |
InChI-Schlüssel |
OYPVHZZLAPZHEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)N(CC)CC)C4=CC=C(C=C4)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


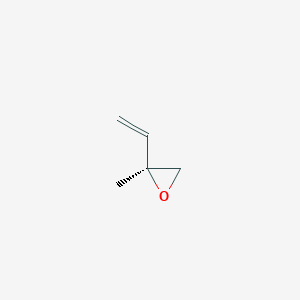

![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
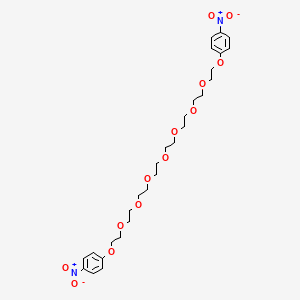
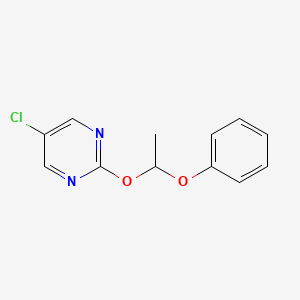
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
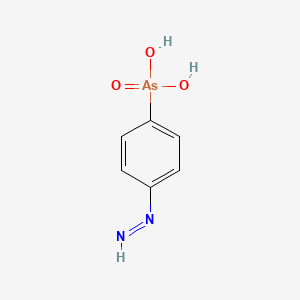
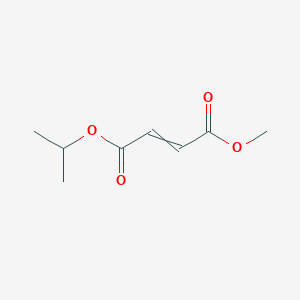
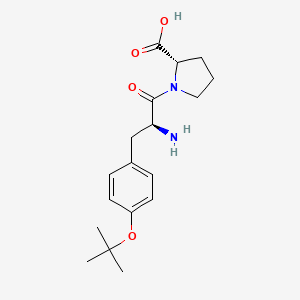
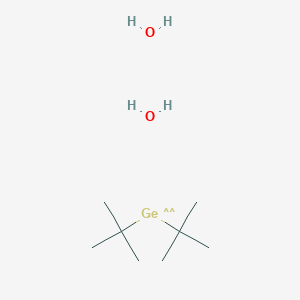
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)

![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)
